{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol
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Overview
Description
{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its functional groups allow for easy modification, making it versatile for various applications.
Mechanism of Action
The mechanism of action of {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives share a similar core structure but differ in functional groups.
Amino Alcohols: Compounds such as aminoethanol and aminopropanol have similar functional groups but lack the triazole ring.
Uniqueness
What sets {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol apart is its combination of the triazole ring with both amino and hydroxyl groups
Properties
IUPAC Name |
[4-amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-20-15(13(21)11-7-3-1-4-8-11)18-19-16(20)14(22)12-9-5-2-6-10-12/h1-10,13-14,21-22H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFKQXQRXUOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=C(N2N)C(C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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